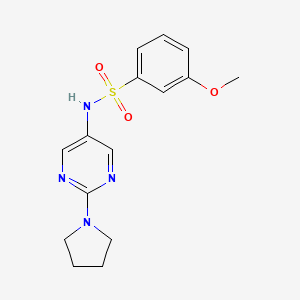

3-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-methoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-22-13-5-4-6-14(9-13)23(20,21)18-12-10-16-15(17-11-12)19-7-2-3-8-19/h4-6,9-11,18H,2-3,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYBMYUTEYGKHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of a pyrimidine derivative with a pyrrolidine derivative, followed by sulfonation and methoxylation reactions. The reaction conditions often require the use of catalysts, such as sodium hydroxide or ethoxide, and may involve heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence .

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

N-(pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core and are used in various applications, including medicinal chemistry.

Pyrrolidine-substituted benzenesulfonamides: These compounds have similar structural features and are explored for their biological activities.

Uniqueness

3-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, pyrrolidine ring, and benzenesulfonamide moiety contribute to its versatility and potential in various research and industrial applications .

Biological Activity

3-Methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a complex organic compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Methoxy groups : Contributing to its solubility and reactivity.

- Pyrrolidine ring : Enhancing binding interactions with biological targets.

- Pyrimidine moiety : Known for its role in various biological activities.

- Benzenesulfonamide group : Implicated in enzyme inhibition mechanisms.

The molecular formula is , with a molecular weight of 394.45 g/mol. The InChI representation is as follows:

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is believed to act as an inhibitor for various kinases and enzymes involved in cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The sulfonamide group may interact with the active site of target enzymes, leading to inhibition of their activity.

- Receptor Modulation : The pyrrolidine and pyrimidine components facilitate binding to receptor sites, potentially modulating their activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that such compounds can inhibit the growth of cancer cell lines by inducing apoptosis or cell cycle arrest.

| Compound | IC50 Value (µM) | Target |

|---|---|---|

| Example A | 0.072 | FLT3 kinase |

| Example B | 0.087 | DRAK1 |

| Example C | 0.120 | DRAK2 |

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Preliminary studies suggest that it may inhibit the growth of various pathogenic bacteria and fungi.

| Activity Type | Tested Organisms | Result |

|---|---|---|

| Antibacterial | E. coli | Inhibition observed |

| Antifungal | Candida albicans | Moderate inhibition |

Case Studies

-

Case Study on Cancer Cell Lines :

A study evaluated the effects of this compound on MV4-11 cells (FLT3/ITD mutation). The compound demonstrated significant inhibition of cell proliferation at an IC50 value of 0.072 µM, indicating potent anticancer properties. -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial activity against various strains of bacteria and fungi. The compound showed effective inhibition against E. coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What is the synthetic route for 3-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide, and what are critical reaction intermediates?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. A pyrimidine core (e.g., 2-aminopyrimidine) is functionalized with pyrrolidine via nucleophilic substitution under reflux with a polar aprotic solvent (e.g., DMF). The benzenesulfonamide moiety is introduced via sulfonation of a methoxybenzene derivative, followed by coupling to the pyrimidine intermediate using a palladium catalyst in cross-coupling conditions. Key intermediates include 5-amino-2-(pyrrolidin-1-yl)pyrimidine and 3-methoxybenzenesulfonyl chloride .

- Critical Considerations : Monitor reaction progress via TLC or HPLC to avoid over-sulfonation. Protect amine groups during coupling to prevent side reactions.

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer : Use a combination of:

- NMR (1H/13C) to verify substitution patterns on the pyrimidine and benzene rings.

- High-resolution mass spectrometry (HRMS) for exact mass confirmation.

- HPLC with UV detection (λ = 254 nm) for purity assessment (>95% required for biological assays).

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodological Answer :

- In vitro kinase assays : Test inhibition of HSP70/HSC70 (common targets for pyrimidine derivatives) using ATPase activity assays .

- Cellular proliferation assays (e.g., MTT in cancer cell lines) to assess anti-proliferative effects.

- Solubility and stability studies in PBS or DMSO to guide dosing in follow-up experiments .

Advanced Research Questions

Q. How can structural modifications improve target selectivity and reduce off-target effects?

- Methodological Answer :

- SAR studies : Replace pyrrolidine with other heterocycles (e.g., piperidine or morpholine) to modulate steric and electronic effects.

- Molecular docking : Use HSP70 crystal structures (PDB: 3ATU) to predict binding interactions. Modify the methoxy group’s position or replace it with halogens to enhance hydrophobic interactions .

- Off-target profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

Q. How to resolve contradictions in activity data across different cell lines or assay conditions?

- Methodological Answer :

- Standardize assay conditions : Control ATP concentrations, pH, and temperature (e.g., 37°C vs. room temperature).

- Validate cell line-specific factors : Check expression levels of HSP70 isoforms (e.g., HSPA8 vs. HSPA1A) via qPCR or Western blot .

- Use isogenic cell models to isolate genetic variables affecting compound efficacy .

Q. What strategies mitigate poor aqueous solubility for in vivo studies?

- Methodological Answer :

- Prodrug design : Introduce phosphate or PEGylated groups at the sulfonamide nitrogen.

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance bioavailability.

- Co-solvent systems : Optimize DMSO:PBS ratios (≤0.1% DMSO) for intraperitoneal or intravenous administration .

Q. How to design a robust pharmacokinetic (PK) study for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.